molecular formula C7H5BrN2O2 B1404637 methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate CAS No. 1597781-24-2

methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1404637
CAS RN: 1597781-24-2
M. Wt: 229.03 g/mol
InChI Key: ZPZONPWQSYVMFI-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of “methyl 4-bromo-1H-pyrrole-2-carboxylate” is C6H6BrNO2 . The InChI code is 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “methyl 4-bromo-1H-pyrrole-2-carboxylate” is solid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Bromination and Nucleophilic Substitution

Methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde have been brominated, producing 4-bromo, 5-bromo, and 4,5-dibromo derivatives. These derivatives show that the bromine group is not easily displaced by nucleophiles, though it can be accomplished with cyanide ion. The bromine can be removed by catalytic hydrogenation (Anderson & Lee, 1965).

Synthesis of Marine Natural Products

Ester-, cyano-, and carboxamide-substituted 1H-pyrroles undergo electrophilic aromatic bromination, leading to the synthesis of marine natural products like methyl 4,5-dibromopyrrole-2-carboxylate and 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).

Pyrrole Derivative Synthesis

Ethyl 2-chloroacetoacetate and its 4-chloro isomer react with cyanoacetamide, leading to high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. This process enables access to libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).

Isoxazole-Pyrrole Transformation

A synthesis approach involving Mo(CO)6-mediated reductive isoxazole ring-opening and isoxazole-pyrrole transformation is developed for methyl 5-aminopyrrole-3-carboxylates. This method allows for the creation of pyrrole-containing products of intra/intermolecular azo coupling and carbenes (Galenko et al., 2019).

Aromaticity Studies

The aromatic character of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives and methyl furo[2,3-b]pyrrole-5-carboxylate derivatives has been studied, revealing that aromaticity does not significantly depend on the nature of the atom in a neighboring ring (Cyrański et al., 2001).

Supramolecular Structures

Methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates form supramolecular structures with one-dimensional channels for the inclusion of large organic and bioorganic molecules (Sheverdov et al., 2017).

Safety and Hazards

The safety information available indicates that “methyl 4-bromo-1H-pyrrole-2-carboxylate” has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c1-12-7(11)5-2-4(8)6(3-9)10-5/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZONPWQSYVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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